molecular formula C19H20O4 B14015058 2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid CAS No. 5796-74-7

2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid

Cat. No.: B14015058
CAS No.: 5796-74-7
M. Wt: 312.4 g/mol
InChI Key: VGQPMTXUNDHJIO-UHFFFAOYSA-N
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Description

2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid is an organic compound with the molecular formula C19H20O4. It is known for its unique structure, which includes a butanedioic acid backbone with a 4-methylphenyl and a phenylethyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing efficient catalytic processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid can be compared with other similar compounds, such as:

    Succinic acid: A simpler dicarboxylic acid with similar chemical properties but lacking the phenylethyl and methylphenyl groups.

    Methylsuccinic acid: Similar in structure but with a methyl group instead of the phenylethyl and methylphenyl groups.

    2-Methylbutanedioic acid: Another dicarboxylic acid with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

5796-74-7

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)-2-phenylethyl]butanedioic acid

InChI

InChI=1S/C19H20O4/c1-13-7-9-15(10-8-13)16(11-14-5-3-2-4-6-14)17(19(22)23)12-18(20)21/h2-10,16-17H,11-12H2,1H3,(H,20,21)(H,22,23)

InChI Key

VGQPMTXUNDHJIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC=CC=C2)C(CC(=O)O)C(=O)O

Origin of Product

United States

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